Napsamycin A

CAS No.:

Cat. No.: VC1923078

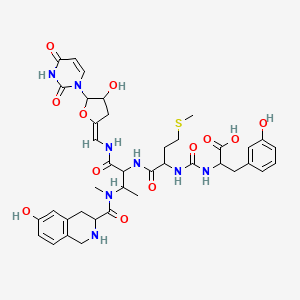

Molecular Formula: C39H48N8O12S

Molecular Weight: 852.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H48N8O12S |

|---|---|

| Molecular Weight | 852.9 g/mol |

| IUPAC Name | 2-[[1-[[1-[[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C39H48N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-9,11,13,15,19-20,27-30,32,36,40,48-50H,10,12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19+ |

| Standard InChI Key | XWORGFMCZJWEQG-LGUFXXKBSA-N |

| Isomeric SMILES | CC(C(C(=O)N/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |

| Canonical SMILES | CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |

Introduction

Discovery and Isolation

Source Organism

Napsamycin A was isolated from Streptomyces candidus strain Y-82,11372 (Culture Number Hoechst India Limited Y-82,11372). This microorganism was originally isolated from a soil sample collected from the Andaman Islands, India . The discovery highlights the continuing importance of environmental sampling in diverse geographical locations for the identification of novel bioactive compounds. Following standard microbiological protocols, the producing strain was identified as Streptomyces candidus and subsequently deposited with the Deutsche Sammlung von Mikroorganismen under the conditions of the Treaty of Budapest on May 17, 1990, where it received the accession number DSM 5940 .

Isolation Process

The isolation of Napsamycin A involves a multi-step purification process from bacterial fermentation. Initial extraction procedures utilize bioactivity-guided fractionation, specifically monitoring inhibitory activity against Pseudomonas aeruginosa . The napsamycins are typically eluted using a 30:70 or 40:60 mixture of methanol and water, with active fractions combined and processed through concentration under reduced pressure and lyophilization to yield a crude mixture of napsamycins .

Further purification employs high-pressure liquid chromatography (HPLC) techniques. The separation of Napsamycin A from other napsamycin variants relies on preparative HPLC using an ODS-hypersil column with a mobile phase consisting of a 40:60 mixture of methanol and 0.02 M aqueous sodium phosphate buffer (pH 7.2) . Notably, Napsamycins A and C typically co-elute with a retention time of approximately 4.4 minutes under these conditions, while Napsamycins B and D elute later at approximately 5.2 minutes .

Chemical Structure and Properties

Molecular Structure

Napsamycin A possesses a complex molecular structure with the formula C39H48N8O12S and a molecular weight of 852 Da . The high-resolution fast atom bombardment mass spectrometry (FAB-MS) analysis confirms this structure, with an observed M+H⁺ ion at m/z 853.3192, which closely matches the calculated value of 853.3191 . The structural elucidation was further supported by collisional induced decomposition (CID) mass spectrometry, providing fragmentation patterns characteristic of the napsamycin scaffold .

Physical and Chemical Properties

Napsamycin A appears as a white amorphous powder with distinct physicochemical properties that facilitate its characterization and handling. Table 1 summarizes the key physical and chemical properties of Napsamycin A.

Table 1: Physicochemical Properties of Napsamycin A

| Property | Characteristic |

|---|---|

| Appearance | White powder |

| Solubility | Aqueous methanol, DMSO, and water |

| Melting point | > 190°C (with decomposition) |

| Molecular weight | 852 Da |

| Molecular formula | C39H48N8O12S |

| UV absorption (in water) | Maximum at 254 nm |

| UV absorption (in 1N HCl) | Maximum at 254 nm |

| UV absorption (in 1N NaOH) | Maxima at 242 nm, 294 nm |

| IR spectrum | 3400-3300, 3120, 1690-1640 cm⁻¹ |

The compound exhibits good solubility in aqueous methanol and water, which is advantageous for biological testing and pharmaceutical formulation development. The spectroscopic properties, particularly the ultraviolet absorption profile in various pH conditions, provide valuable diagnostic information for identification and purity assessment .

Biological Activity

Antimicrobial Spectrum

Napsamycin A demonstrates targeted antimicrobial activity primarily against Pseudomonas species, which represents a significant clinical advantage given the increasing prevalence of multidrug-resistant Pseudomonas infections . The minimum inhibitory concentration (MIC) values for Napsamycin A against Pseudomonas species range from 3 to 50 μg/ml, indicating moderate to strong antibacterial potency . This specificity for Pseudomonas distinguishes Napsamycin A from broad-spectrum antibiotics and suggests potential applications in treating infections caused by these challenging pathogens.

Production Process

Extraction and Purification

The extraction and purification process for Napsamycin A involves several sequential steps:

-

Initial recovery from fermentation broth using bioactivity-guided fractionation

-

Elution with 30:70 and 40:60 mixtures of methanol and water

-

Concentration under reduced pressure to remove methanol

-

Lyophilization to yield crude napsamycin mixtures

-

Further purification using preparative HPLC with an ODS-hypersil column

-

Elution with a 40:60 mixture of methanol and 0.02 M aqueous sodium phosphate buffer (pH 7.2)

-

Collection of fractions containing Napsamycin A (typically co-eluting with Napsamycin C)

The purification process yields Napsamycin A as a white amorphous powder, with purity verification performed using analytical HPLC and spectroscopic methods .

Related Compounds

Napsamycin Family

Napsamycin A is one member of a family of four related antibiotics designated as napsamycins A-D. These compounds share similar core structures but differ in specific structural elements:

-

Napsamycin A: The parent compound with molecular formula C39H48N8O12S

-

Napsamycin B: Contains an additional methyl group compared to Napsamycin A, with molecular formula C40H50N8O12S

-

Napsamycin C: The dihydro derivative of Napsamycin A, with molecular formula C39H50N8O12S

-

Napsamycin D: The dihydro derivative of Napsamycin B, with molecular formula C40H52N8O12S

The structural relationships between these compounds provide valuable insights into structure-activity relationships and potential for synthetic modifications to enhance antimicrobial properties.

Relationship to Other Antibiotic Classes

The napsamycins share structural similarities with other uridyl peptide antibiotics, including pacidamycins, mureidomycins, and sansamycins. These compound families are characterized by a uridyl nucleoside moiety attached to peptide chains and demonstrate activity against similar bacterial targets . Understanding these relationships provides context for positioning Napsamycin A within the broader landscape of antibacterial agents and may inform future development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume